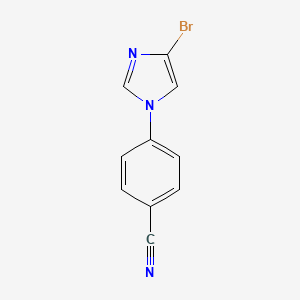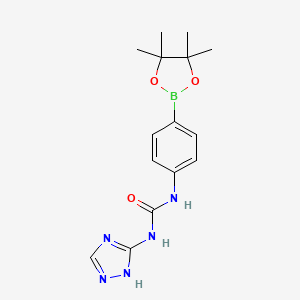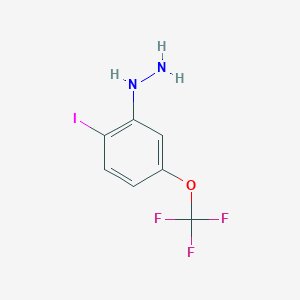
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is a chemical compound characterized by the presence of iodine, trifluoromethoxy, and hydrazine functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of a trifluoromethoxy-substituted benzene derivative, followed by the reaction with hydrazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine can undergo several types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing products.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of substituted phenyl derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can lead to the formation of azo compounds, while substitution of the iodine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific chemical functionalities .
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with biological molecules. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-5-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Chloro-5-(trifluoromethoxy)phenyl)hydrazine
- 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)hydrazine
Uniqueness
1-(2-Iodo-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of the iodine atom, which can undergo specific chemical reactions that are not possible with other halogens. The trifluoromethoxy group also imparts distinct chemical properties, such as increased stability and lipophilicity, making this compound particularly valuable in various research applications .
Properties
Molecular Formula |
C7H6F3IN2O |
|---|---|
Molecular Weight |
318.03 g/mol |
IUPAC Name |
[2-iodo-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2O/c8-7(9,10)14-4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
InChI Key |
LINOQEUDOQJIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


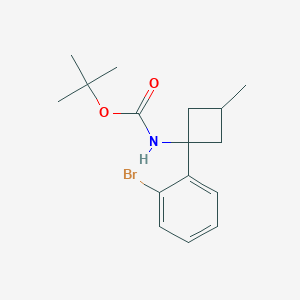

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)
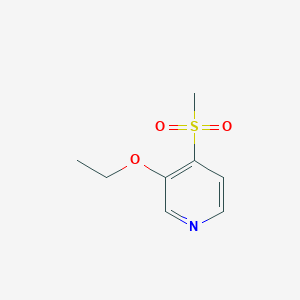

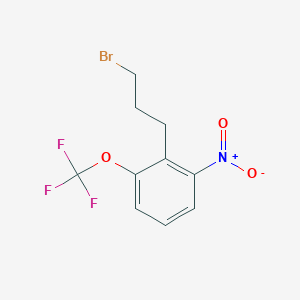

![Aziridine, 1-[(methylthio)methyl]-](/img/structure/B14059343.png)
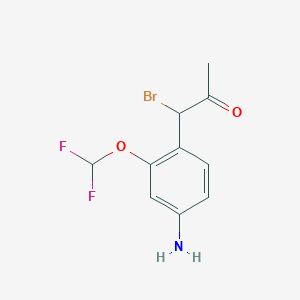


![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
